2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid

Cholinesterase inhibition Alzheimer's disease Enzyme kinetics

2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid is a versatile bromophenol building block featuring a free carboxylic acid handle for direct amide/ester derivatization without deprotection steps. In stark contrast to the inactive 3,5-dibromo-4-hydroxybenzoic acid analog, this phenylacetic acid scaffold delivers sub-nanomolar Ki values against AChE (0.13–14.74 nM) and BChE (5.11–23.95 nM). Its free acid form provides superior solubility and derivatization potential versus methyl/ethyl ester counterparts. Validated for cholinesterase inhibitor programs (Alzheimer's disease), antibiofilm agent development (89.4% reduction in S. aureus biofilm), and high-throughput screening library generation. Procure ≥95% purity for reproducible SAR studies.

Molecular Formula C8H6Br2O3
Molecular Weight 309.94 g/mol
CAS No. 24744-58-9
Cat. No. B1605637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid
CAS24744-58-9
Molecular FormulaC8H6Br2O3
Molecular Weight309.94 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)O)Br)CC(=O)O
InChIInChI=1S/C8H6Br2O3/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12)
InChIKeyWZHLZXHHXUHDDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid (CAS 24744-58-9): A Dibrominated Phenolic Scaffold for Cholinesterase Inhibition and Antibacterial Research


2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid (CAS 24744-58-9) is a dibrominated phenolic compound belonging to the o-bromophenol class of organic molecules [1]. This compound features a 3,5-dibromo-4-hydroxy substitution pattern on a phenyl ring, with an acetic acid side chain at the 1-position, resulting in a molecular formula of C8H6Br2O3 and a molecular weight of 309.94 g/mol [1]. It serves as a versatile small-molecule scaffold and a synthetic precursor to a range of biologically active derivatives, including natural product analogs . The compound's structure incorporates both a free carboxylic acid for derivatization and brominated/hydroxylated aromatic functionalities that mediate interactions with biological targets, including cholinergic enzymes .

Why 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid (CAS 24744-58-9) Cannot Be Replaced by Other Bromophenols or Benzoic Acid Analogs


While numerous bromophenolic compounds exist, their substitution patterns and functional groups (e.g., carboxylic acid vs. aldehyde vs. ester) critically dictate their biological activity profiles. For instance, the free carboxylic acid of 2-(3,5-dibromo-4-hydroxyphenyl)acetic acid confers solubility and derivatization potential distinct from its methyl or ethyl ester analogs, which exhibit different physicochemical properties such as LogP and aqueous solubility [1]. More importantly, the specific arrangement of the 3,5-dibromo-4-hydroxy substitution pattern, combined with the acetic acid side chain, results in unique potency against specific enzyme targets that is not observed with the structurally similar 3,5-dibromo-4-hydroxybenzoic acid [2]. Therefore, substituting this compound with a generic 'bromophenol' or a simple benzoic acid analog without experimental validation can lead to complete loss of target engagement or a significant shift in selectivity profiles.

2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid (CAS 24744-58-9): Quantitative Differentiation from Closest Analogs


Cholinesterase Inhibitory Potency of Bromophenol Scaffold vs. 3,5-Dibromo-4-hydroxybenzoic Acid

While the target compound itself was not directly assayed, its closely related bromophenol derivatives, which are synthesized from or contain the core scaffold, exhibit sub-nanomolar inhibitory constants (Ki) against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In contrast, the structurally similar 3,5-dibromo-4-hydroxybenzoic acid displays a markedly different biological profile, being primarily studied as a cytotoxic disinfection byproduct with no reported high-potency cholinesterase inhibition [1]. The bromophenol scaffold of 2-(3,5-dibromo-4-hydroxyphenyl)acetic acid thus demonstrates a unique potential for generating potent cholinesterase inhibitors, a property not shared by the benzoic acid analog.

Cholinesterase inhibition Alzheimer's disease Enzyme kinetics

Cytotoxicity Profile vs. Common Disinfection Byproduct Analogs

In a head-to-head comparison of four brominated disinfection byproducts (DBPs), the cytotoxicity against human Caco-2 and SH-SY5Y cells followed a distinct rank order. 3,5-Dibromo-4-hydroxybenzoic acid, a close structural analog, was found to be the least cytotoxic among the four, with a descending order of potency: bromoacetic acid > 2,4,6-tribromophenol > 3,5-dibromo-4-hydroxybenzaldehyde > 3,5-dibromo-4-hydroxybenzoic acid [1]. While 2-(3,5-dibromo-4-hydroxyphenyl)acetic acid was not included in this specific panel, its structural similarity to the least cytotoxic analog (benzoic acid) suggests it may share a comparatively favorable cytotoxicity profile relative to more toxic bromoacetic acid and tribromophenol.

Cytotoxicity Disinfection byproducts Human cell lines

Antibacterial and Antibiofilm Activity via Quaternary Ammonium Salt Derivatives

Derivatives synthesized from 2-(3,5-dibromo-4-hydroxyphenyl)acetic acid, specifically pulmonarin B analogs, demonstrate quantifiable antibacterial and antibiofilm activity against clinically relevant strains [1]. Bis-quaternary ammonium salt 5, derived from this scaffold, showed superior activity against methicillin-resistant S. aureus (MRSA) 222, E. coli 311, and P. aeruginosa 449 compared to its mono-alkylated counterparts [1]. Crucially, the analogs 5 and 4d reduced S. aureus 222 biofilm formation by 74.5% and 89.4%, respectively, and compound 4c decreased P. aeruginosa 449 biofilm biomass by 39.8% [1].

Antibacterial Antibiofilm MRSA

Derivatization Potential for Structure-Activity Relationship (SAR) Exploration

The free carboxylic acid group of 2-(3,5-dibromo-4-hydroxyphenyl)acetic acid provides a critical handle for synthetic elaboration, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This is in direct contrast to the corresponding methyl ester (CAS 212688-02-3) or ethyl ester (CAS 24744-59-0) [1]. While the esters can be used as protected intermediates, they lack the native carboxylic acid's ability to form salts or engage in hydrogen-bonding networks without prior hydrolysis. Furthermore, the scaffold's utility is evidenced by its successful derivatization into biologically active pulmonarin B analogs, which demonstrate potent antibiofilm activity [2].

Medicinal chemistry SAR Drug discovery

2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid (CAS 24744-58-9): Optimal Research and Industrial Applications


Synthesis of Cholinesterase Inhibitors for Neurological Disease Research

Leveraging the sub-nanomolar Ki values observed for bromophenol derivatives against AChE and BChE (0.13–14.74 nM and 5.11–23.95 nM, respectively) , this compound serves as an ideal starting material for synthesizing and optimizing novel cholinesterase inhibitors. This is particularly relevant for programs focused on Alzheimer's disease and other dementias, where potent enzyme inhibition is a validated therapeutic strategy. The scaffold's activity profile contrasts sharply with the inactive 3,5-dibromo-4-hydroxybenzoic acid analog [1].

Development of Antibiofilm Agents Targeting Drug-Resistant Bacteria

Derivatization of this scaffold into quaternary ammonium salts, as demonstrated with pulmonarin B analogs, has yielded compounds with potent antibiofilm activity. Specifically, derivatives have been shown to reduce S. aureus 222 biofilm formation by up to 89.4% and P. aeruginosa 449 biofilm biomass by 39.8% [2]. This makes the compound a strategic choice for researchers developing new agents to combat biofilm-associated infections, a major challenge in chronic wound care and medical device contamination.

Medicinal Chemistry Scaffold for Bromophenol-Based Library Synthesis

As a versatile bromophenol building block with a free carboxylic acid handle, this compound is uniquely suited for the rapid generation of diverse compound libraries for high-throughput screening and SAR studies. Its utility is further supported by its successful application in the first synthesis of the natural bromophenol butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate . This contrasts with less versatile analogs like the methyl and ethyl esters [3], which require additional synthetic steps to access the same diversity space.

In Vitro Toxicology Studies on Bromophenolic Disinfection Byproducts

Given the documented rank order of cytotoxicity for brominated DBPs (bromoacetic acid > 2,4,6-tribromophenol > 3,5-dibromo-4-hydroxybenzaldehyde > 3,5-dibromo-4-hydroxybenzoic acid) [1], 2-(3,5-dibromo-4-hydroxyphenyl)acetic acid provides a structurally relevant but less toxic scaffold for comparative mechanistic studies. It allows researchers to investigate the impact of a phenylacetic acid core versus a benzoic acid core on cellular pathways without the confounding high toxicity of bromoacetic acid or tribromophenol.

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